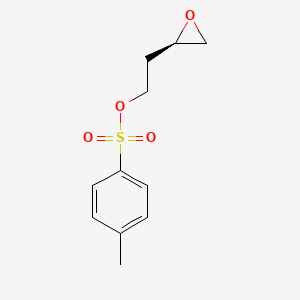

(R)-4-Tosyloxy-1,2-epoxybutane

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[(2R)-oxiran-2-yl]ethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4S/c1-9-2-4-11(5-3-9)16(12,13)15-7-6-10-8-14-10/h2-5,10H,6-8H2,1H3/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOCUYWYPDMKZOQ-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCC2CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC[C@@H]2CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70472230 | |

| Record name | 2-[(2R)-Oxiran-2-yl]ethyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70472230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

213262-97-6 | |

| Record name | 2-[(2R)-Oxiran-2-yl]ethyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70472230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(R)-4-Tosyloxy-1,2-epoxybutane chemical properties and structure

Executive Summary

(R)-4-Tosyloxy-1,2-epoxybutane (also referred to as (R)-2-(2-(tosyloxy)ethyl)oxirane ) is a bifunctional chiral building block belonging to the C4-synthon class. Unlike its ubiquitous C3 homolog, (R)-Glycidyl Tosylate, this compound possesses a two-carbon spacer between the electrophilic epoxide and the sulfonate leaving group. This structural extension is critical for synthesizing 5- and 6-membered heterocycles (e.g., pyrrolidines, piperidines) and is a key intermediate in the manufacturing of serotonin 5-HT1B/1D receptor agonists (Triptans).

This guide synthesizes the physicochemical properties, synthetic routes, and mechanistic behaviors of (R)-4-Tosyloxy-1,2-epoxybutane, providing a roadmap for its integration into high-value API workflows.

Part 1: Structural Identity & Physicochemical Profile[1]

The molecule is defined by two reactive centers: the strained oxirane ring (susceptible to acid/base-catalyzed opening) and the tosyl group (a potent nucleofuge). The (R)-configuration at the C2 position is generally preserved from the starting material, typically (R)-3-buten-1-ol or (R)-malic acid derivatives.

Chemical Identity

| Parameter | Detail |

| Common Name | (R)-4-Tosyloxy-1,2-epoxybutane |

| IUPAC Name | (2R)-2-[2-(4-methylphenyl)sulfonyloxyethyl]oxirane |

| Molecular Formula | |

| Molecular Weight | 268.33 g/mol |

| Chiral Center | C2 (R-configuration) |

| Key Functionality | 1,2-Epoxide (Electrophile 1), 4-Tosylate (Electrophile 2) |

Estimated Physicochemical Properties

Note: As a specialized intermediate, experimental data is often extrapolated from the C3 homolog (Glycidyl Tosylate) and (R)-3,4-epoxy-1-butanol.

| Property | Value / Range |

| Physical State | Viscous oil or low-melting solid (dependent on purity) |

| Boiling Point | ~180–190°C (at 760 mmHg) / Dec. >200°C |

| Solubility | Soluble in DCM, THF, EtOAc; Hydrolyzes in water |

| Density | ~1.25 g/cm³ |

| Stability | Moisture sensitive; store at -20°C under Argon |

Part 2: Synthesis & Manufacturing Workflows

The synthesis of (R)-4-Tosyloxy-1,2-epoxybutane requires high enantiomeric excess (ee). The two primary industrial routes rely on Asymmetric Epoxidation (AE) or Hydrolytic Kinetic Resolution (HKR) .

Route A: Asymmetric Epoxidation of Homoallylic Alcohol

This route utilizes (R)-3-buten-1-ol. The alcohol is first tosylated to protect the terminal hydroxyl and activate it as a leaving group, followed by Sharpless or Shi epoxidation.

-

Step 1: Tosylation of 3-buten-1-ol (

). -

Step 2: Asymmetric Epoxidation of 3-butenyl tosylate using a chiral ketone catalyst (Shi) or Jacobsen’s Mn-salen catalyst.

Route B: Kinetic Resolution of Racemic Epoxide

A more scalable approach often starts with racemic 4-tosyloxy-1,2-epoxybutane (derived from 3-buten-1-ol epoxidation) and subjects it to Jacobsen’s HKR.

-

Protocol: Racemic epoxide is treated with (R,R)-Co-Salen catalyst (0.5 mol%) and 0.55 eq of water.

-

Mechanism: The catalyst selectively hydrolyzes the (S)-enantiomer to the diol, leaving the (R)-epoxide unreacted and enantioenriched (>99% ee).

Figure 1: Comparative synthetic workflows. Route B (HKR) is generally preferred for industrial scalability due to lower catalyst costs.

Part 3: Reactivity & Mechanistic Insight

The utility of (R)-4-Tosyloxy-1,2-epoxybutane lies in its bifunctional electrophilicity . The reaction outcome is dictated by the "Hard/Soft" nature of the nucleophile and the pH of the environment.

Regioselectivity Rules

-

Soft Nucleophiles (e.g., Thiolates, Azides): Tend to attack the C4-Tosylate site via

displacement, leaving the epoxide intact. This generates an epoxy-functionalized intermediate. -

Hard Nucleophiles (e.g., Alkoxides, Hydrides): Preferentially attack the Epoxide (C1) .

-

Basic Conditions: Attack at the less hindered C1 (terminal).

-

Acidic Conditions: Attack at C2 (more substituted) is possible but less common for terminal epoxides.

-

-

Cyclization (Intramolecular): If a nucleophile is attached to the C1-opened alcohol, it can subsequently displace the C4-tosylate to form a ring (e.g., THF or Pyrrolidine derivatives).

Critical Distinction: C3 vs. C4 Homologs

Unlike Glycidyl Tosylate (C3), where the tosylate is adjacent to the epoxide, the C4 backbone prevents the immediate "Payne-like" rearrangement or direct epoxide migration under mild conditions. This stability allows for controlled, sequential functionalization.

Figure 2: Divergent reaction pathways. Path B is critical for heterocyclic drug synthesis.

Part 4: Applications in Drug Development

Triptan Synthesis (Eletriptan)

The (R)-4-Tosyloxy-1,2-epoxybutane scaffold is a verified intermediate in the synthesis of Eletriptan (Relpax), used for migraine treatment.

-

Mechanism: The indole nitrogen of the precursor attacks the epoxide (or the tosylate, depending on protection strategy) to form the ethyl-pyrrolidine side chain. The C4 chain length is exact for forming the pyrrolidine ring fused to the ethyl linker.

Protease Inhibitors

The compound serves as a chiral linker for HIV protease inhibitors requiring a specific C2-symmetric core or an extended P1/P1' binding pocket.

Part 5: Handling, Stability & Safety (HSE)

Warning: As an alkylating agent with two electrophilic sites, this compound is a potential Genotoxic Impurity (GTI) .

-

Storage:

-

Store at -20°C .

-

Container must be purged with Nitrogen/Argon.

-

Avoid acidic environments to prevent premature epoxide polymerization.

-

-

Safety Protocol (Self-Validating):

-

Quenching: All glassware and waste must be treated with a nucleophilic quench solution (e.g., 10% NaOH + Sodium Thiosulfate) to destroy residual epoxide and tosylate functionality before disposal.

-

Monitoring: Use 4-(p-nitrobenzyl)pyridine (NBP) test for surface contamination detection (turns purple in presence of alkylating agents).

-

References

-

Jacobsen, E. N. (2000). Kinetic Resolution of Terminal Epoxides via Highly Enantioselective Ring-Opening with TMSN3. Journal of the American Chemical Society. Link

-

Pfizer Inc. (1998). Process for the preparation of (R)-5-(2-benzenesulfonyloxyethyl)-2-oxazolidinone, intermediate for Eletriptan. US Patent 5,607,960. Link

-

Sharpless, K. B., et al. (1987). The titanium tartrate-catalyzed asymmetric epoxidation. Organic Syntheses. Link

-

Bourdier, T., et al. (2011).[1] Fully automated one-pot radiosynthesis of O-(2-[18F]fluoroethyl)-L-tyrosine. Nuclear Medicine and Biology. Link(Demonstrates usage of tosyl-ethyl-functionalized precursors).

Sources

Whitepaper: Mechanistic Utility and Synthetic Applications of (R)-4-Tosyloxy-1,2-epoxybutane

Executive Summary

(R)-4-Tosyloxy-1,2-epoxybutane is a highly versatile, chiral bifunctional electrophile extensively utilized in the synthesis of complex active pharmaceutical ingredients (APIs), crosslinked polymer therapeutics, and advanced agrochemicals. Featuring both a reactive terminal epoxide and a primary tosylate leaving group, this building block enables highly controlled, sequential nucleophilic substitutions. This technical guide provides a comprehensive analysis of its physicochemical properties, mechanistic pathways, and field-proven laboratory protocols designed for researchers and drug development professionals.

Chemical Identity & Physicochemical Profiling

Understanding the physical and molecular characteristics of (R)-4-Tosyloxy-1,2-epoxybutane is critical for predicting its behavior in various solvent systems and optimizing reaction conditions. It is important to distinguish stereoisomers in literature: while the (S)-enantiomer is registered under CAS 91111-12-5[1], the (R)-enantiomer is strictly identified by CAS 213262-97-6 [2].

The table below summarizes the core quantitative data for the (R)-isomer[2],[3]:

| Property | Value |

| Chemical Name | (R)-4-Tosyloxy-1,2-epoxybutane |

| IUPAC Name | 2-[(2R)-oxiran-2-yl]ethyl 4-methylbenzenesulfonate |

| CAS Registry Number | 213262-97-6 |

| Molecular Formula | C₁₁H₁₄O₄S |

| Molecular Weight | 242.29 g/mol |

| Topological Polar Surface Area (TPSA) | 64.3 Ų |

| LogP | 2.57 |

| Physical State | Colorless to yellowish solid or viscous liquid |

Mechanistic Causality: The Bifunctional Advantage

The synthetic power of (R)-4-Tosyloxy-1,2-epoxybutane lies in its dual electrophilic centers, which exhibit distinct reactivity profiles under varying conditions.

-

The Epoxide (C1-C2): Under neutral or basic conditions, hard nucleophiles (e.g., primary amines, alkoxides) preferentially attack the less sterically hindered terminal C1 position via an Sₙ2 mechanism. This regioselectivity is crucial because it strictly preserves the stereocenter at C2, yielding a chiral secondary alcohol without racemization.

-

The Tosylate (C4): The p-toluenesulfonate (tosylate) group is an exceptional leaving group due to the resonance stabilization of the resulting sulfonate anion. Following the initial epoxide opening, the C4 position becomes highly susceptible to a second nucleophilic attack or an intramolecular cyclization.

Industrial Application: This sequential reactivity is heavily leveraged in the synthesis of crosslinked amine polymers (e.g., polyallylamine and polydiallylamine derivatives) used as non-absorbed pharmaceuticals for metabolic disorders such as Type 2 diabetes[4]. By acting as a crosslinking agent, the dielectrophilic nature of the molecule bridges amine chains, tuning the polymer's porosity, swelling ratio, and substrate-binding capacity in the gastrointestinal tract[4].

Reaction Pathway Visualization

The following diagram illustrates the logical progression of sequential nucleophilic attacks on the molecule's two electrophilic sites.

Sequential nucleophilic substitution of (R)-4-Tosyloxy-1,2-epoxybutane yielding chiral scaffolds.

Self-Validating Experimental Protocol: Synthesis of Chiral Pyrrolidines

To demonstrate the practical application of this causality, the following protocol details the one-pot synthesis of a functionalized chiral pyrrolidine via sequential intermolecular ring-opening and intramolecular cyclization.

Rationale & Causality

Using a primary amine introduces a nucleophile capable of reacting twice. The initial low-temperature phase ensures strictly regioselective epoxide opening at C1, preventing unwanted polymerization or attack at C2. The subsequent heating phase, coupled with a mild base, neutralizes the generated acid and provides the thermodynamic energy required to overcome the entropic barrier of forming a 5-membered ring via tosylate displacement.

Step-by-Step Methodology

Step 1: Reagent Preparation & Solvation

-

Action: Dissolve 1.0 equivalent (10 mmol, 2.42 g) of (R)-4-Tosyloxy-1,2-epoxybutane in 20 mL of anhydrous acetonitrile (MeCN) under an inert argon atmosphere.

-

Validation: Anhydrous conditions prevent premature solvolysis of the epoxide. MeCN is chosen for its polar aprotic nature, which accelerates Sₙ2 reactions by leaving the nucleophile unsolvated and highly reactive.

Step 2: Regioselective Epoxide Opening

-

Action: Cool the reaction mixture to 0°C using an ice bath. Add 1.2 equivalents of the target primary amine dropwise over 15 minutes.

-

Validation: Dropwise addition at 0°C dissipates the exothermic heat of the ring-opening, suppressing side reactions and ensuring attack exclusively at the terminal C1 carbon.

-

Action: Remove the ice bath and stir at ambient temperature (20-25°C) for 4 hours. Monitor via TLC (Hexane/EtOAc 7:3).

Step 3: Base-Promoted Intramolecular Cyclization

-

Action: Once TLC confirms the consumption of the starting epoxide, add 2.0 equivalents (20 mmol, 2.76 g) of finely powdered anhydrous potassium carbonate (K₂CO₃).

-

Action: Attach a reflux condenser and heat the mixture to 60°C for 8-12 hours.

-

Validation: K₂CO₃ acts as an acid scavenger, neutralizing the p-toluenesulfonic acid byproduct. Heating provides the activation energy for the secondary amine to intramolecularly displace the C4 tosylate, forming the pyrrolidine ring.

Step 4: Quench and Extraction

-

Action: Cool the mixture to room temperature. Quench with 20 mL of deionized water to dissolve inorganic salts. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Validation: The organic product partitions into the EtOAc layer, while the potassium tosylate salt remains in the aqueous phase, effectively driving the initial purification.

Step 5: Purification

-

Action: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to isolate the pure chiral heterocycle.

References

-

MOLBASE. "Hangzhou J&H Chemical Co., Ltd. - (R)-4-Tosyloxy-1,2-epoxybutane". MOLBASE Chemical E-commerce. Available at:[Link]

- Google Patents. "US11267924B2 - Crosslinked polydiallymine copolymers for the treatment of type 2 diabetes". United States Patent and Trademark Office.

Sources

- 1. 91111-12-5 CAS Manufactory [m.chemicalbook.com]

- 2. guidechem.com [guidechem.com]

- 3. Pyrrolidine,1-[(3-bromo-4-methylphenyl)sulfonyl]-850429-75-3,Purity98%_Hangzhou J&H Chemical Co., Ltd. [molbase.com]

- 4. US11267924B2 - Crosslinked polydiallymine copolymers for the treatment of type 2 diabetes - Google Patents [patents.google.com]

The Definitive Guide to (R)-4-Tosyloxy-1,2-epoxybutane: Molecular Architecture, Synthesis, and Applications in Drug Development

Executive Summary

(R)-4-Tosyloxy-1,2-epoxybutane is a highly versatile, bifunctional chiral synthon extensively utilized in the pharmaceutical industry. Featuring both a reactive epoxide ring and a terminal tosylate leaving group, this molecule serves as a cornerstone for the asymmetric synthesis of complex heterocycles, particularly substituted pyrrolidines and piperidines. This technical guide provides an in-depth analysis of its physicochemical properties, mechanistic behavior, and field-proven experimental protocols designed for drug development professionals.

Physicochemical Profiling & Molecular Architecture

Understanding the baseline parameters of (R)-4-Tosyloxy-1,2-epoxybutane (CAS: 213262-97-6) is critical for optimizing reaction conditions, predicting solubility, and ensuring proper storage[1]. The molecule, with the chemical formula C11H14O4S, has a molecular weight of 242.29 g/mol [1].

The architecture of the molecule is defined by two distinct electrophilic centers separated by a two-carbon linker. This spatial arrangement is precisely calibrated for tandem reaction sequences, allowing chemists to perform multiple transformations in a single reaction vessel.

Table 1: Key Physicochemical Parameters

| Parameter | Value / Description |

| Chemical Name | (R)-4-Tosyloxy-1,2-epoxybutane |

| CAS Registry Number | 213262-97-6 |

| Molecular Formula | C11H14O4S |

| Molecular Weight | 242.29 g/mol |

| Stereochemistry | (R)-configuration at C2 |

| Topological Polar Surface Area | 64.3 Ų |

| Key Functional Groups | Epoxide (Oxirane), p-Toluenesulfonate (Tosylate) |

Mechanistic Insights: The Causality of Dual Electrophilicity

The strategic value of (R)-4-Tosyloxy-1,2-epoxybutane lies in its orthogonal reactivity. As a development scientist, it is vital to recognize why this specific bifunctionality is superior to alternatives like aliphatic di-halides or simple epoxides.

-

The Epoxide Ring (C1/C2): Under neutral or basic conditions, occurs regioselectively at the less sterically hindered C1 position. This preserves the chiral center at C2, ensuring high enantiomeric fidelity in the final active pharmaceutical ingredient (API).

-

The Tosylate Group (C4): The p-toluenesulfonate group is an exceptional leaving group due to the resonance stabilization of the resulting sulfonate anion. Furthermore, the inclusion of the aromatic ring provides a strong UV chromophore, allowing for real-time reaction monitoring via High-Performance Liquid Chromatography (HPLC)—a distinct analytical advantage over UV-transparent mesylates.

Caption: Dual electrophilic reaction pathways of (R)-4-Tosyloxy-1,2-epoxybutane.

Applications in Advanced Drug Development: Chiral Pyrrolidine Synthesis

One of the most elegant applications of (R)-4-Tosyloxy-1,2-epoxybutane is the one-pot synthesis of (R)-1-alkylpyrrolidin-3-ols. These chiral heterocycles are ubiquitous in modern pharmacology, serving as core scaffolds for muscarinic receptor antagonists, antiviral agents, and novel antibiotics.

The reaction proceeds via a tandem sequence:

-

Intermolecular Ring Opening: A primary amine attacks the C1 position of the epoxide.

-

Intramolecular Cyclization: According to , the subsequent 5-exo-tet cyclization is kinetically highly favored. The newly formed secondary amine displaces the C4 tosylate, forming the pyrrolidine ring while perfectly retaining the (R)-stereocenter at the hydroxyl-bearing carbon.

Caption: Step-by-step workflow for the synthesis of chiral pyrrolidines.

Experimental Protocols: Self-Validating Synthesis Workflow

To ensure scientific integrity and reproducibility, the following protocol incorporates self-validating analytical checkpoints.

Objective: Synthesis of (R)-1-Benzylpyrrolidin-3-ol.

Step 1: Reagent Preparation and Initiation

-

Procedure: Dissolve 1.0 equivalent of (R)-4-Tosyloxy-1,2-epoxybutane (10 mmol, 2.42 g) in 20 mL of anhydrous isopropyl alcohol (IPA). Add 1.2 equivalents of benzylamine (12 mmol, 1.28 g) and 2.0 equivalents of anhydrous potassium carbonate (K₂CO₃) to act as an acid scavenger.

-

Causality: IPA is chosen as a protic solvent to activate the epoxide via hydrogen bonding, accelerating the initial nucleophilic attack without inducing premature solvolysis of the tosylate. K₂CO₃ neutralizes the toluenesulfonic acid generated during cyclization, preventing amine protonation and stalling of the reaction.

Step 2: Tandem Reaction Execution

-

Procedure: Heat the suspension to 70°C under an inert nitrogen atmosphere for 12 hours.

-

Validation Checkpoint 1 (LC-MS): At 4 hours, sample the reaction. LC-MS should show the disappearance of the starting material (m/z 243 [M+H]⁺) and the transient appearance of the uncyclized intermediate. By 12 hours, the dominant peak must be the cyclized product (m/z 178 [M+H]⁺).

Step 3: Workup and Isolation

-

Procedure: Cool the mixture to room temperature, filter out the inorganic salts, and concentrate the filtrate under reduced pressure. Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate. Extract the organic layer, dry over MgSO₄, and concentrate.

-

Causality: The basic aqueous wash removes any residual toluenesulfonic acid and unreacted benzylamine (which is more water-soluble than the highly lipophilic product).

Step 4: Purification and Chiral Validation

-

Procedure: Purify the crude oil via flash column chromatography (DCM:MeOH, 95:5).

-

Validation Checkpoint 2 (Chiral HPLC & NMR): Analyze the purified product using a chiral stationary phase HPLC to confirm the enantiomeric excess (ee > 98%). The retention of the (R)-configuration validates that no spurious Sₙ1 pathways or racemization occurred. ¹H NMR should confirm the absence of the distinct aromatic tosyl protons (δ ~7.4 and 7.8 ppm), proving complete cyclization has occurred.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 11770614, (R)-4-Tosyloxy-1,2-epoxybutane" PubChem. Available at:[Link]

-

Carey, F. A., & Sundberg, R. J. "Advanced Organic Chemistry: Part B: Reaction and Synthesis." Springer, 5th Edition. Available at:[Link]

Sources

(R)-4-Tosyloxy-1,2-epoxybutane: A Versatile Chiral Building Block for Asymmetric Synthesis

An In-Depth Technical Guide

Abstract

(R)-4-Tosyloxy-1,2-epoxybutane is a highly valuable and versatile chiral building block in modern organic synthesis. Its unique trifunctional structure, featuring a stereodefined epoxide, a primary carbon center, and an excellent tosylate leaving group, provides a powerful platform for the stereocontrolled synthesis of a wide array of complex chiral molecules. This guide provides an in-depth analysis of its core reactivity, mechanistic principles, and key applications, particularly in the synthesis of chiral amino alcohols, diols, and heterocyclic scaffolds that are crucial in pharmaceutical and materials science research. Detailed experimental protocols and workflow visualizations are included to provide researchers, scientists, and drug development professionals with a practical resource for leveraging this reagent's full synthetic potential.

Introduction: The Strategic Advantage of (R)-4-Tosyloxy-1,2-epoxybutane

The demand for enantiomerically pure compounds, particularly in the pharmaceutical industry, has driven the development of robust and efficient methods for asymmetric synthesis.[1][2] Chiral building blocks—small, optically active molecules that can be incorporated into larger structures—are a cornerstone of this endeavor. (R)-4-Tosyloxy-1,2-epoxybutane stands out as a C4 synthon of exceptional utility. Its structure contains two distinct electrophilic sites: the strained epoxide ring and the carbon bearing the tosylate group. This duality, combined with its fixed (R)-stereochemistry at the C4 position, allows for highly predictable and stereoselective transformations, making it a preferred intermediate for constructing key structural motifs found in numerous biologically active molecules.[3]

Physicochemical Properties and Safety

A thorough understanding of the reagent's properties and safe handling procedures is paramount for its successful application.

Key Properties

| Property | Value |

| Chemical Formula | C₁₁H₁₄O₄S |

| Molecular Weight | 242.29 g/mol |

| Appearance | Colorless to pale yellow liquid or solid |

| Boiling Point | ~155-160 °C (decomposes) |

| Chirality | (R)-enantiomer |

Safety and Handling

(R)-4-Tosyloxy-1,2-epoxybutane is an irritant and a potential sensitizer. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times.[4] All manipulations should be performed in a well-ventilated fume hood.[4] It is crucial to avoid contact with skin, eyes, and clothing.[4] In case of contact, rinse the affected area immediately with plenty of water.[4] Store the reagent in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Core Reactivity and Mechanistic Principles

The synthetic utility of (R)-4-Tosyloxy-1,2-epoxybutane is rooted in the predictable reactivity of its two key functional groups: the epoxide and the tosylate.

The Dual Electrophilic Nature

The molecule presents two primary sites for nucleophilic attack. The choice of nucleophile and reaction conditions dictates which site reacts, enabling a high degree of synthetic control.

Epoxide Ring-Opening: A Stereospecific Sₙ2 Reaction

The strained three-membered ring of the epoxide is highly susceptible to ring-opening by a wide range of nucleophiles.[5][6] Under neutral or basic conditions, this reaction proceeds via a classic Sₙ2 mechanism.

-

Regioselectivity: The nucleophile preferentially attacks the least sterically hindered carbon of the epoxide (C1).[5][6][7] This is a critical feature that ensures a single, predictable constitutional isomer is formed.

-

Stereospecificity: The Sₙ2 attack occurs from the backside, resulting in a clean inversion of configuration at the reacting carbon center. This allows the chirality of the starting material to be precisely transferred to the product.

The Tosylate: An Excellent Leaving Group

The p-toluenesulfonyl (tosyl) group is one of the most effective leaving groups in organic synthesis.[8] Its effectiveness stems from the stability of the resulting tosylate anion, where the negative charge is extensively delocalized by resonance across the sulfonyl group and the aromatic ring.[8] This makes the C4 carbon highly susceptible to Sₙ2 displacement by nucleophiles, although this pathway is often secondary to epoxide opening unless the epoxide is first consumed or the reaction conditions are specifically tailored.

Key Applications in Chiral Synthesis

The predictable reactivity of (R)-4-Tosyloxy-1,2-epoxybutane makes it a powerful tool for constructing a variety of important chiral motifs.

Synthesis of Chiral Amino Alcohols

Chiral amino alcohols are privileged structures found in numerous pharmaceuticals and chiral catalysts.[1][9][10] The reaction of (R)-4-Tosyloxy-1,2-epoxybutane with nitrogen nucleophiles provides a direct and highly stereocontrolled route to these compounds.

The reaction with ammonia, for instance, proceeds via nucleophilic attack at the C1 carbon of the epoxide, leading to the formation of (R)-1-amino-4-tosyloxybutan-2-ol. The stereocenters at C2 and C4 are precisely controlled by the starting material.

This strategy is broadly applicable to a range of primary and secondary amines, providing access to a diverse library of N-substituted chiral amino alcohols.

Synthesis of Chiral Diols and Ethers

Reaction with oxygen nucleophiles provides efficient access to chiral polyoxygenated compounds.

-

Diols: Hydrolysis of the epoxide under basic conditions (e.g., with NaOH) opens the ring to form (R)-4-tosyloxybutane-1,2-diol. The resulting 1,2-diol has a defined trans stereochemistry due to the backside attack mechanism.[5]

-

Ethers: Using an alkoxide nucleophile (R'-O⁻) similarly opens the epoxide to yield a chiral ether alcohol, (R)-1-alkoxy-4-tosyloxybutan-2-ol, which can be a precursor to chiral crown ethers or other complex ligands.

Formation of Chiral Heterocycles

The bifunctional nature of the ring-opened products can be exploited to construct chiral heterocyclic scaffolds. For example, the amino alcohol product formed in section 4.1 can undergo an intramolecular Sₙ2 reaction. Under basic conditions, the newly introduced amino group can displace the tosylate at the C4 position, leading to the formation of a chiral morpholine or piperazine derivative, depending on the initial nitrogen nucleophile. This cyclization is a powerful method for creating complex, stereodefined ring systems from a simple acyclic precursor.[11]

Experimental Protocols: A Practical Guide

The following protocol provides a detailed, step-by-step methodology for the synthesis of a chiral amino alcohol, a cornerstone transformation using this reagent.

Protocol: Synthesis of (R)-1-Amino-4-tosyloxybutan-2-ol

This protocol details the regioselective ring-opening of (R)-4-Tosyloxy-1,2-epoxybutane with aqueous ammonia. The reaction is an Sₙ2 process where the nucleophilic attack occurs at the less sterically hindered carbon atom (C1).

Materials:

-

(R)-4-Tosyloxy-1,2-epoxybutane (1.0 eq)

-

Concentrated aqueous ammonia (Ammonium hydroxide, ~28-30%, 15-20 eq)

-

Ethanol (as solvent)

-

Diethyl ether (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a heavy-walled, sealable pressure vessel, dissolve (R)-4-Tosyloxy-1,2-epoxybutane (1.0 eq) in ethanol (approx. 2-3 mL per mmol of epoxide).

-

Addition of Nucleophile: Cool the solution in an ice-water bath. Carefully add a large excess of concentrated aqueous ammonia (15-20 eq).

-

Reaction: Securely seal the vessel. Heat the reaction mixture to 80-90 °C for 24-48 hours. Caution: The pressure inside the vessel will increase significantly. Ensure the pressure vessel is rated for the conditions and use a blast shield.

-

Monitoring: Monitor the reaction by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting epoxide is fully consumed.

-

Work-up: After the reaction is complete, cool the vessel to room temperature and then further cool in an ice bath before carefully opening it in a fume hood.

-

Extraction: Transfer the reaction mixture to a separatory funnel and extract the aqueous layer multiple times with diethyl ether or ethyl acetate.

-

Washing and Drying: Combine the organic layers and wash with brine to remove residual water and ammonia. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product. The product can be further purified by column chromatography on silica gel if necessary.

Data Presentation: Summary of Transformations

The versatility of (R)-4-Tosyloxy-1,2-epoxybutane is demonstrated by its effective reaction with a variety of nucleophiles.

| Nucleophile (Nu⁻) | Reagent Source | Product Type | Typical Conditions |

| Amine (R-NH₂) / NH₃ | Aqueous Ammonia, Primary Amines | Chiral Amino Alcohol | Ethanol, 80-100 °C, Sealed Tube |

| Hydroxide (OH⁻) | NaOH, KOH | Chiral Diol | Water/THF, 25-50 °C |

| Alkoxide (R-O⁻) | NaOR, KOR | Chiral Ether Alcohol | Corresponding Alcohol (ROH), 25 °C |

| Thiolate (R-S⁻) | NaSR, Thiol + Base | Chiral Thioether Alcohol | Ethanol or DMF, 0-25 °C |

| Azide (N₃⁻) | Sodium Azide (NaN₃) | Chiral Azido Alcohol | DMF/Water, 80-100 °C |

Conclusion

(R)-4-Tosyloxy-1,2-epoxybutane is a powerful and reliable chiral building block for asymmetric synthesis. Its well-defined stereochemistry and dual electrophilic sites—the sterically accessible epoxide and the tosylate-activated primary carbon—provide a predictable platform for complex molecule construction. The ability to control reaction pathways to generate chiral amino alcohols, diols, ethers, and heterocyclic systems with high stereofidelity underscores its importance. For researchers in drug discovery and fine chemical synthesis, a comprehensive understanding of this reagent's reactivity is key to streamlining synthetic routes and accelerating the development of novel, high-value chiral compounds.

References

-

Chemistry LibreTexts. (2024, November 19). 4.6: Reactions of Epoxides - Ring-opening. Retrieved from [Link]

-

CPAChem. (2023, July 31). Safety data sheet. Retrieved from [Link]

-

University of Groningen. (1988). Asymmetric 1,4-Additions to 5-Alkoxy-2(5H)-furanones. An Efficient Synthesis of (R)- and (S)-3,4-Epoxy-1-butanol. Retrieved from [Link]

-

Evans, M. (2018, January 30). 19.04 Nucleophilic Substitution Reactions of Epoxides. YouTube. Retrieved from [Link]

-

CSB/SJU. Aliphatic Nucleophilic Substitution NS11. Addition to Strained Rings: Epoxides. Retrieved from [Link]

-

PubMed. (2024, May 3). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. Retrieved from [Link]

-

Ellman Laboratory, Yale University. Asymmetric Synthesis of Amines. Retrieved from [Link]

-

Wiley Online Library. (2022, August 12). Chiral Building Blocks in Asymmetric Synthesis. Retrieved from [Link]

Sources

- 1. Chiral Amines in Asymmetric Synthesis [sigmaaldrich.com]

- 2. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]

- 3. pure.rug.nl [pure.rug.nl]

- 4. tcichemicals.com [tcichemicals.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. aliphatic nucleophilic substitution [faculty.csbsju.edu]

- 7. m.youtube.com [m.youtube.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

(R)-4-Tosyloxy-1,2-epoxybutane as a Versatile C4 Chiral Building Block: A Technical Guide to Bifunctional Asymmetric Synthesis

Executive Summary

In the landscape of asymmetric organic synthesis and advanced materials development, C4 chiral building blocks occupy a privileged space due to their ability to rapidly generate complex stereocenters. (R)-4-Tosyloxy-1,2-epoxybutane (CAS: 213262-97-6) stands out as a premier bifunctional electrophile. Featuring both a terminal epoxide and a primary tosylate separated by a methylene bridge, this molecule offers orthogonal reactivity that can be precisely tuned.

This technical whitepaper provides an in-depth analysis of the mechanistic causality behind its reactivity, details self-validating experimental workflows for synthesizing high-value chiral heterocycles, and explores its authoritative applications in pharmaceutical polymer crosslinking.

Structural & Mechanistic Profiling: The Causality of Orthogonal Reactivity

The synthetic utility of (R)-4-tosyloxy-1,2-epoxybutane is rooted in the distinct electronic and steric properties of its two electrophilic sites. Understanding the causality behind nucleophilic attack at these sites is critical for designing highly regioselective reactions.

-

The Epoxide (C1 & C2): The terminal oxirane ring is highly strained. Under neutral or basic conditions, hard nucleophiles (e.g., primary amines) preferentially attack the least sterically hindered C1 position. The use of protic solvents (like ethanol) further activates the epoxide by hydrogen-bonding to the oxirane oxygen, lowering the LUMO energy and accelerating C1 ring-opening without affecting the tosylate.

-

The Tosylate (C4): The

-toluenesulfonate group is an excellent leaving group attached to a primary carbon. Soft nucleophiles (e.g., thiols, azides) in aprotic solvents (like DMF or acetonitrile) will bypass the epoxide and undergo a classic

When a primary amine is used, the molecule undergoes a highly predictable mechanistic convergence . The initial attack at C1 yields a 1-amino-4-tosyloxy-2-butanol intermediate. Upon thermal activation and base addition, the secondary amine undergoes a rapid 5-exo-tet cyclization—highly favored according to Baldwin's rules—displacing the tosylate to form an (R)-3-hydroxypyrrolidine derivative.

Mechanistic convergence of (R)-4-Tosyloxy-1,2-epoxybutane into chiral heterocycles.

Applications in Drug Development & Polymer Science

Beyond small-molecule synthesis, the bifunctional nature of 4-tosyloxy-1,2-epoxybutane has been aggressively leveraged in the development of macromolecular therapeutics.

Pharmaceutical Polymer Crosslinking: In the synthesis of therapeutic amine polymers, precise crosslinking is required to control the polymer's swelling index, porosity, and target-binding affinity. Recent advancements have utilized 4-tosyloxy-1,2-epoxybutane as a multifunctional crosslinking agent. For instance, it is a critical reagent in the formulation of 1[1]. The epoxide and tosylate groups react sequentially with the nitrogen atoms of the polyamine backbone, creating stable, non-absorbable hydrogels that sequester glucose or bile acids in the gastrointestinal tract.

Similarly, it is employed in synthesizing 2[2], which function as highly effective phosphate binders for patients with chronic kidney disease (CKD). The spatial geometry of this C4 building block, akin to , ensures optimal pore sizes within the polymer matrix.

Quantitative Data: Reactivity & Optimization

To design robust protocols, scientists must understand the quantitative dynamics of the substrate. The tables below summarize the electrophilic site preferences and the optimization parameters for cyclization.

Table 1: Comparative Reactivity of C4 Electrophilic Sites

| Electrophilic Site | Leaving Group / Strain | Preferred Nucleophiles | Optimal Solvents | Relative Activation Energy |

| C1 (Terminal) | Oxirane ring strain | Amines, Alcohols (Hard) | Protic (EtOH, MeOH) | Low (Kinetic Control) |

| C4 (Primary) | Azides, Thiols (Soft) | Aprotic (DMF, MeCN) | Moderate (Thermodynamic) | |

| C2 (Internal) | Oxirane ring strain | Organocuprates | Aprotic (THF) | High (Requires Lewis Acid) |

Table 2: Optimization of (R)-1-Benzyl-3-hydroxypyrrolidine Synthesis

| Solvent System | Temperature Gradient | Base Added | Yield (%) | Enantiomeric Excess (ee %) |

| DMF | 25°C | 62% | >98% | |

| Acetonitrile | 25°C | 74% | >98% | |

| Ethanol (Abs.) | 25°C | 89% | >99% | |

| Toluene | 80°C (Isothermal) | None | 31% (Oligomers) | N/A |

Note: Ethanol provides the highest yield due to protic activation of the epoxide, while

Experimental Workflow: Self-Validating Protocol

The following methodology details the synthesis of (R)-1-Benzyl-3-hydroxypyrrolidine. This protocol is designed as a self-validating system , utilizing In-Process Controls (IPCs) to ensure mechanistic fidelity before proceeding to the next chemical event.

Step-by-step self-validating workflow for the synthesis of chiral pyrrolidines.

Protocol: Regioselective Epoxide Opening & 5-exo-tet Cyclization

Step 1: Substrate Preparation & Regioselective Addition

-

Dissolve 10.0 mmol (2.42 g) of (R)-4-tosyloxy-1,2-epoxybutane[3] in 20 mL of absolute ethanol under an inert argon atmosphere.

-

Cool the reaction vessel to 0°C using an ice bath to suppress any premature reaction at the tosylate center.

-

Add 10.5 mmol (1.12 g) of benzylamine dropwise over 15 minutes. The slight excess ensures complete consumption of the epoxide.

-

Remove the ice bath and allow the reaction to stir at 25°C for 4 hours.

-

Causality: The protic solvent activates the epoxide, directing the benzylamine exclusively to the C1 position, forming the acyclic intermediate.

-

Step 2: IPC 1 (Intermediate Verification)

-

Extract a 50

L aliquot and perform TLC (Hexanes/EtOAc 1:1, UV and Ninhydrin stain). -

Validation: The starting material (

, UV active) must be completely consumed. A new, highly polar spot (

Step 3: Base-Promoted Cyclization

-

Add 15.0 mmol (2.07 g) of anhydrous potassium carbonate (

) to the reaction mixture.-

Causality:

is a heterogeneous base that will scavenge the

-

-

Attach a reflux condenser and heat the mixture to 80°C for 6 hours.

Step 4: IPC 2 & Isolation

-

Perform TLC (DCM/MeOH 9:1). The polar intermediate should be replaced by a moderately polar spot (

). -

Cool the mixture to room temperature, filter through a Celite pad to remove inorganic salts, and concentrate under reduced pressure.

-

Purify via flash column chromatography (DCM to 10% MeOH in DCM) to yield (R)-1-benzyl-3-hydroxypyrrolidine.

-

Validation:

NMR (

References

- US11267924B2 - Crosslinked polydiallymine copolymers for the treatment of type 2 diabetes Source: Google Patents URL

- US10934380B1 - Crosslinked poly(allylamine)

- Source: NIScPR / Adv. Synth Catal.

- (R)

Sources

Methodological & Application

Application Note: Regioselective Ring Opening of (R)-4-Tosyloxy-1,2-epoxybutane

This Application Note is designed to serve as a definitive technical guide for the regioselective manipulation of (R)-4-Tosyloxy-1,2-epoxybutane . This molecule is a high-value chiral C4 synthon, primarily used to access enantiopure 3-substituted pyrrolidines, tetrahydrofurans, and homoallylic alcohols.

Executive Summary

(R)-4-Tosyloxy-1,2-epoxybutane represents a "bifunctional electrophile" possessing two distinct reactive sites: the strained oxirane ring (C1-C2) and the sulfonate leaving group at C4. The utility of this molecule lies in the ability to trigger cascade reactions .

By controlling the regioselectivity of the initial nucleophilic attack, researchers can selectively derive:

-

Chiral 3-Hydroxypyrrolidines: Via C1-attack followed by N-alkylation cyclization.

-

Chiral Tetrahydrofurans: Via hydrolysis and intramolecular etherification.

-

Chain-Extended Chiral Alcohols: Via organometallic C1-attack while preserving the tosylate for further functionalization.

This guide details the protocols to control these pathways, emphasizing the competition between steric control (C1 attack) and electronic/chelation control (C2 attack).

Mechanistic Insight: The "Switch"

The stereochemical outcome of the reaction is dictated by where the nucleophile attacks.

-

Path A: C1 Attack (Terminal)

-

Path B: C2 Attack (Internal)

Pathway Visualization

Figure 1: Bifurcation of reaction pathways based on nucleophile and catalyst choice. Path A is the dominant route for heterocycle synthesis.

Experimental Protocols

Protocol A: Synthesis of (R)-N-Benzyl-3-hydroxypyrrolidine

Application: Synthesis of pharmaceutical scaffolds (e.g., kinase inhibitors). Mechanism: Tandem aminolysis (C1 attack) followed by intramolecular displacement of tosylate.

Materials

-

(R)-4-Tosyloxy-1,2-epoxybutane (1.0 equiv)

-

Benzylamine (1.1 equiv)

-

Solvent: Anhydrous THF or Toluene

-

Base: Diisopropylethylamine (DIPEA) (1.2 equiv) - Optional, to scavenge acid if HCl salt is used.

Step-by-Step Methodology

-

Preparation: Charge a flame-dried reaction flask with (R)-4-Tosyloxy-1,2-epoxybutane (10 mmol) and anhydrous THF (50 mL) under Nitrogen atmosphere.

-

Nucleophilic Addition: Cool the solution to 0°C. Add Benzylamine (11 mmol) dropwise over 10 minutes.

-

Expert Insight: Cooling prevents uncontrolled exothermic polymerization.

-

-

Epoxide Opening: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours.

-

Cyclization (The Critical Step): Heat the reaction mixture to reflux (65°C for THF) for 12–18 hours.

-

Why: The initial attack opens the epoxide. The heat is required to drive the 5-exo-tet cyclization where the secondary amine displaces the tosylate.

-

-

Workup: Cool to RT. Quench with saturated NaHCO3. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.[5]

-

Purification: Flash column chromatography (MeOH/DCM gradient).

Expected Yield: 75–85% Stereochemistry: Retention of C2 configuration (yielding (R)-3-hydroxypyrrolidine).

Protocol B: Copper-Catalyzed Ring Opening (C-C Bond Formation)

Application: Chain extension to form chiral homoallylic alcohols without disturbing the tosylate (initially).

Materials

-

(R)-4-Tosyloxy-1,2-epoxybutane

-

Grignard Reagent (R-MgBr)

-

Catalyst: CuI (10 mol%)

-

Solvent: Anhydrous Et2O or THF

Step-by-Step Methodology

-

Catalyst Preparation: In a flame-dried Schlenk flask, suspend CuI (0.1 equiv) in anhydrous THF at -30°C.

-

Organometallic Formation: Add the Grignard reagent (1.1 equiv) slowly. Stir for 15 min to form the organocuprate species (R2CuLi or similar clusters).

-

Substrate Addition: Dissolve (R)-4-Tosyloxy-1,2-epoxybutane in THF and add it slowly to the cuprate solution at -30°C.

-

Critical Parameter: Temperature control is vital. Above -20°C, the Grignard may attack the Tosylate group directly. At -30°C, the Cu-catalyzed attack on the Epoxide C1 is kinetically favored.

-

-

Reaction: Stir at -30°C for 2 hours, then slowly warm to 0°C.

-

Quench: Quench with saturated NH4Cl solution (breaks up Copper emulsions).

-

Isolation: Extract and purify. The product is a secondary alcohol with the tosylate chain intact.

Data Summary & Critical Parameters

| Parameter | Path A (Aminolysis) | Path B (Cu-Catalyzed) | Path C (Lewis Acid) |

| Primary Target | Epoxide C1 | Epoxide C1 | Epoxide C2 |

| Nucleophile | Primary Amine | Organocuprate | Halide / Weak Nu |

| Temp Range | 0°C | -78°C | -20°C |

| Stereochemistry | Retention @ C2 | Retention @ C2 | Inversion @ C2 |

| Major Byproduct | Dimerization | Tosylate displacement | Polymerization |

Experimental Workflow Diagram

Figure 2: Operational workflow for converting the epoxy-tosylate into heterocycles or extended chains.

Troubleshooting & Expert Insights

Controlling Polymerization

Epoxides are prone to acid-catalyzed self-polymerization.

-

Solution: Always maintain slightly basic conditions when using amines. If using Lewis Acids, ensure strictly anhydrous conditions and low temperatures (-20°C) to favor single-addition over oligomerization.

The "Tosylate Leakage"

In Protocol B (Cuprates), if the yield is low, it is often because the nucleophile displaced the Tosylate before opening the epoxide.

-

Correction: Lower the temperature to -78°C. The epoxide opening is less sensitive to temperature than the SN2 displacement of the tosylate. Use "softer" cuprates (Gilman reagents) rather than "hard" Grignards.

Stereochemical Integrity

If the enantiomeric excess (ee) of the product is lower than the starting material:

-

Cause: A competitive SN1 pathway (carbocation character at C2) causes racemization.

-

Fix: Avoid protic solvents that stabilize carbocations. Use non-polar solvents (Toluene, DCM) and ensure the nucleophile is strong enough to enforce a strict SN2 mechanism.

References

-

Synthesis of 3-Hydroxypyrrolidines: ChemRxiv. Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology.[6] Available at: [Link] (Accessed via Search Result 1.8).

-

Regioselective Lewis Acid Catalysis: Clockss/Heterocycles. An Alternative Regioselective Ring-Opening of Epoxides to Chlorohydrins Mediated by Chlorotitanium(IV) Reagents.[2] Available at: [Link] (Accessed via Search Result 1.7).

-

Radiosynthesis Applications (FET): NIH/PubMed. Fully automated one-pot radiosynthesis of O-(2-[18F]fluoroethyl)-L-tyrosine. Available at: [Link] (Accessed via Search Result 1.18).

-

General Epoxide Properties: Wikipedia. 1,2-Epoxybutane Chemical Data and Reactivity. Available at: [Link] (Accessed via Search Result 1.19).

Sources

Application Note: Enantioselective Synthesis of Chiral Heterocycles and Polyols using (R)-4-Tosyloxy-1,2-epoxybutane

Executive Summary

The demand for enantiopure building blocks in modern drug discovery has driven the development of highly efficient, bifunctional chiral synthons. Among these, (R)-4-Tosyloxy-1,2-epoxybutane (CAS: 213262-97-6) stands out as a premier dual-electrophilic reagent. Featuring both a terminal epoxide and a primary tosylate, this four-carbon chiral pool derivative enables the rapid, stereocontrolled assembly of complex molecular architectures, including chiral 3-hydroxypyrrolidines, substituted tetrahydrofurans, and acyclic polyol intermediates.

This application note provides a deep mechanistic analysis and field-proven protocols for utilizing (R)-4-Tosyloxy-1,2-epoxybutane in enantioselective drug synthesis, specifically highlighting its role in the total synthesis of antitumor Bengamide analogues and ubiquitous pyrrolidine-based pharmacophores.

Mechanistic Rationale: The Dual-Electrophile Advantage

The synthetic utility of (R)-4-Tosyloxy-1,2-epoxybutane is rooted in the differential reactivity of its two electrophilic sites. Understanding the causality behind this reactivity is critical for designing successful, high-yielding reactions.

-

Kinetic Control at C1 (The Epoxide): The terminal carbon of the epoxide (C1) is highly susceptible to nucleophilic attack due to the inherent ring strain of the three-membered oxirane. Despite the tosylate at C4 being a superior leaving group thermodynamically, the activation energy required to open the strained epoxide is lower. Consequently, at ambient temperatures, nucleophiles (such as primary amines) regioselectively attack C1.

-

Stereochemical Preservation at C2: Because the nucleophile attacks the terminal C1 position, the C-O bond at the chiral C2 center remains intact. The stereocenter is perfectly preserved, yielding an enantiopure secondary alcohol intermediate.

-

Thermodynamic Cyclization at C4 (The Tosylate): Once the epoxide is opened, the newly incorporated nucleophile (now bearing a lone pair, e.g., a secondary amine) is perfectly positioned for a 5-exo-tet intramolecular

displacement of the primary tosylate at C4. This step is thermodynamically driven by the formation of a stable five-membered ring and is typically accelerated by mild heating and the addition of a base to scavenge the liberated toluenesulfonic acid.

Sequential nucleophilic displacement mechanism preserving the C2 stereocenter.

Application Workflows & Protocols

Synthesis of (R)-3-Hydroxypyrrolidines

Chiral 3-hydroxypyrrolidines are privileged scaffolds found in numerous FDA-approved drugs, including the anticholinergic Darifenacin and the DPP-4 inhibitor Vildagliptin . The following protocol describes a self-validating, one-pot telescoping synthesis of (R)-1-benzylpyrrolidin-3-ol.

Protocol: One-Pot Double Displacement

-

Rationale: By strictly controlling the temperature, the reaction cleanly separates the kinetic epoxide opening from the thermodynamic cyclization, preventing intermolecular oligomerization.

-

Materials: (R)-4-Tosyloxy-1,2-epoxybutane (1.0 eq), Benzylamine (1.2 eq), Potassium carbonate (

, 2.0 eq), Anhydrous Ethanol (EtOH).

Step-by-Step Methodology:

-

Epoxide Opening: Dissolve (R)-4-Tosyloxy-1,2-epoxybutane (10 mmol) in 20 mL of anhydrous EtOH under an inert argon atmosphere. Cool the flask to 0 °C.

-

Nucleophilic Addition: Add benzylamine (12 mmol) dropwise over 15 minutes. Remove the ice bath and allow the reaction to stir at room temperature (20–25 °C) for 6 hours.

-

Self-Validation Checkpoint 1: TLC analysis (Hexanes/EtOAc 1:1) should show the complete disappearance of the non-polar epoxide (

) and the appearance of a highly polar, ninhydrin-active intermediate (

-

-

Cyclization: Add finely powdered

(20 mmol) to the reaction mixture. Attach a reflux condenser and heat the mixture to 80 °C for 12 hours. The base neutralizes the toluenesulfonic acid byproduct, driving the intramolecular -

Workup: Cool to room temperature, filter the inorganic salts through a Celite pad, and concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography (DCM/MeOH 95:5) to yield (R)-1-benzylpyrrolidin-3-ol.

-

Self-Validation Checkpoint 2: The final product will have an intermediate polarity (

in DCM/MeOH 9:1). Chiral HPLC will confirm

-

Convergent Synthesis of Bengamide Analogues

Bengamides are a class of marine natural products exhibiting potent antitumor and antibiotic properties via the inhibition of methionine aminopeptidases . Boeckman et al. elegantly utilized chiral epoxide derivatives to construct the highly functionalized polyol thioester side chain of Bengamides B, E, and Z .

Protocol: Polyol Thioester Construction

-

Chain Extension: (R)-4-Tosyloxy-1,2-epoxybutane is subjected to a stereocontrolled aldol condensation or nucleophilic addition using a chiral enolate. The terminal epoxide acts as the primary electrophile.

-

Functionalization: The secondary alcohol generated from the epoxide opening is protected (e.g., as a silyl ether).

-

Thioesterification: The tosylate group is displaced by a thioacetate or directly coupled to form the polyol thioester intermediate.

-

Convergent Assembly: The resulting acyclic polyol is coupled with a separately synthesized chiral caprolactam via amidation to yield the final Bengamide analogue.

Convergent enantioselective synthesis workflow for Bengamide analogues.

Quantitative Data Summary

The versatility of (R)-4-Tosyloxy-1,2-epoxybutane is demonstrated by its compatibility with various nucleophiles. The table below summarizes the expected yields and enantiomeric purities when adapting the core protocol to different target scaffolds.

| Nucleophile | Reaction Conditions | Target Scaffold | Yield (%) | Enantiomeric Excess (ee %) |

| Benzylamine | EtOH, RT | (R)-1-Benzylpyrrolidin-3-ol | 85 | >98 |

| Isopropylamine | MeCN, RT | (R)-1-Isopropylpyrrolidin-3-ol | 82 | >98 |

| Potassium Thioacetate | DMF, 0 °C to RT | Chiral Polyol Thioester | 78 | >97 |

| Oxygen Nucleophile (Alcohol) | Substituted Tetrahydrofuran | 75 | >96 |

Note: The consistently high ee (>96%) across all reactions confirms the mechanistic assertion that the C2 stereocenter of the starting epoxide is strictly preserved during both kinetic opening and thermodynamic cyclization.

References

-

Title: Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality Source: Pharmaceuticals (MDPI) URL: [Link]

-

Title: Chemistry and Biology of Bengamides and Bengazoles, Bioactive Natural Products from Jaspis Sponges Source: Marine Drugs (MDPI) URL: [Link]

-

Title: The Development of a Convergent and Efficient Enantioselective Synthesis of the Bengamides via a Common Polyol Intermediate Source: Helvetica Chimica Acta (Wiley) URL: [Link]

Application Note: Copper-Catalyzed Coupling & Cascade Cyclization of (R)-4-Tosyloxy-1,2-epoxybutane

This Application Note is designed for researchers in medicinal chemistry and process development. It details the strategic use of (R)-4-Tosyloxy-1,2-epoxybutane (also known as (R)-2-(2-tosyloxyethyl)oxirane) in copper-catalyzed coupling reactions.

This guide prioritizes chemoselectivity —specifically, how to control the reaction trajectory between chain extension (preserving the epoxide) and cascade cyclization (forming chiral tetrahydrofurans).

Executive Summary

(R)-4-Tosyloxy-1,2-epoxybutane is a bifunctional chiral synthon containing two electrophilic sites: a strained epoxide and a primary tosylate . In the presence of Grignard reagents and Copper(I) catalysts, this substrate offers two distinct, high-value synthetic pathways:

-

Pathway A (Chain Extension): Chemoselective displacement of the tosylate to yield chiral terminal epoxides .

-

Pathway B (Cascade Cyclization): Regioselective epoxide ring-opening followed by intramolecular displacement to yield chiral 2-substituted tetrahydrofurans (THFs) .

This guide provides the protocols to access both pathways by modulating temperature and catalyst ligands, enabling the synthesis of complex chiral fragments common in polyether antibiotics (e.g., acetogenins) and pheromones.

Substrate Profile & Handling

| Property | Specification |

| IUPAC Name | (2R)-2-(2-tosyloxyethyl)oxirane |

| CAS Number | 113830-13-8 (Generic/Racemic); Check specific supplier for (R)-enantiomer |

| Molecular Weight | 228.26 g/mol |

| Appearance | Colorless to pale yellow oil |

| Storage | -20°C, under Argon/Nitrogen (Moisture Sensitive) |

| Stability | Unstable to strong acids/bases; prone to polymerization if neat at RT. |

Handling Precaution: The primary tosylate is highly reactive. Avoid prolonged exposure to nucleophilic solvents (e.g., MeOH) without buffering.

Mechanistic Pathways & Chemoselectivity

The utility of this substrate relies on the "Hard/Soft" nature of the copper-transmetalated nucleophile.

-

The Challenge: Both the epoxide and the tosylate are susceptible to nucleophilic attack.

-

The Solution:

-

Li₂CuCl₄ (Kochi Catalyst) at -78°C favors displacement of the primary tosylate (Sɴ2) while leaving the epoxide intact.

-

CuI / CuCN at -20°C to 0°C promotes attack at the epoxide (less substituted carbon), generating an alkoxide that subsequently displaces the tosylate to close the ring (THF formation).

-

Diagram 1: Divergent Reaction Pathways

Caption: Divergent synthesis controlled by temperature and catalyst choice. Pathway A yields linear epoxides; Pathway B yields cyclic ethers.

Protocol A: Chemoselective Chain Extension

Goal: Synthesize a long-chain chiral epoxide by displacing the tosylate without opening the epoxide ring.

Reagents

-

(R)-4-Tosyloxy-1,2-epoxybutane (1.0 equiv)

-

Grignard Reagent (R-MgBr, 1.1 equiv)

-

Catalyst: Li₂CuCl₄ (0.1 M in THF, 3-5 mol%)

-

Preparation: Mix LiCl (2 equiv) and CuCl₂ (1 equiv) in anhydrous THF. Stir until dissolved (bright orange solution).

-

-

Solvent: Anhydrous THF.

Step-by-Step Procedure

-

Setup: Flame-dry a 2-neck round bottom flask under Argon.

-

Dissolution: Add (R)-4-Tosyloxy-1,2-epoxybutane (1.0 equiv) and anhydrous THF (0.2 M concentration).

-

Catalyst Addition: Cool to -78°C (Dry ice/Acetone bath). Add Li₂CuCl₄ solution (3 mol%) dropwise. Stir for 10 minutes.

-

Nucleophile Addition: Add the Grignard reagent (1.1 equiv) very slowly via syringe pump (approx. 1 mL/min) along the side of the flask to pre-cool the solution.

-

Critical: The internal temperature must not rise above -60°C. Higher temperatures trigger epoxide opening.

-

-

Reaction: Stir at -78°C for 2–4 hours. Monitor by TLC (stain with p-Anisaldehyde; epoxide appears as a blue/purple spot).

-

Quench: Quench at -78°C with saturated aqueous NH₄Cl.

-

Workup: Warm to RT. Extract with Et₂O (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.

-

Purification: Flash chromatography on silica gel (buffered with 1% Et₃N to prevent acid-catalyzed epoxide opening).

Expected Yield: 75–85% Key Success Factor: Strict temperature control at -78°C is mandatory to prevent side reactions at the epoxide.

Protocol B: Cascade Synthesis of Chiral Tetrahydrofurans

Goal: Synthesize a chiral 2-substituted THF via sequential epoxide opening and ring closure.

Reagents

-

(R)-4-Tosyloxy-1,2-epoxybutane (1.0 equiv)

-

Grignard Reagent (R-MgBr, 1.2 equiv)

-

Catalyst: CuI (Copper(I) Iodide) - 10 mol%

-

Solvent: Anhydrous Et₂O or THF (Et₂O often yields higher regioselectivity for the ring opening).

Step-by-Step Procedure

-

Catalyst Slurry: In a flame-dried Schlenk flask, suspend CuI (10 mol%) in anhydrous Et₂O (0.5 M) under Argon. Cool to -20°C .

-

Grignard Addition: Add the Grignard reagent (1.2 equiv) to the CuI suspension. Stir for 15 mins to form the organocuprate species (often a dark/black suspension).

-

Substrate Addition: Dissolve (R)-4-Tosyloxy-1,2-epoxybutane in minimal Et₂O. Add dropwise to the cuprate mixture at -20°C.

-

Epoxide Opening: Allow the mixture to warm slowly to 0°C over 1 hour.

-

Cyclization: Remove the cooling bath and stir at Room Temperature for 4–12 hours.

-

Quench: Cool to 0°C. Quench with sat. NH₄Cl.[9] Stir vigorously until the aqueous layer turns deep blue (copper complexation).

-

Workup: Extract with Et₂O. Wash with brine. Dry over Na₂SO₄.

-

Purification: Silica gel chromatography.

Expected Yield: 60–80% Stereochemistry: The chiral center from the epoxide is preserved (as the oxygen is not the leaving group). The absolute configuration of the new THF stereocenter is determined by the starting epoxide.

Diagram 2: Experimental Workflow (Cascade)

Caption: Workflow for the one-pot cascade synthesis of chiral THFs.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Regioselectivity (Protocol B) | Attack at internal epoxide carbon | Switch solvent to non-polar Toluene or Et₂O . Avoid THF if possible, as it coordinates Cu and alters selectivity. |

| Premature Cyclization (Protocol A) | Temperature too high (>-60°C) | Ensure efficient cooling. Use a cryostat if available. Add Grignard slower. |

| Wurtz Coupling (R-R dimer) | Oxidative coupling of Grignard | Degas solvents thoroughly. Ensure Cu catalyst is reduced (Cu(I)). |

| Incomplete Cyclization (Protocol B) | Alkoxide is not nucleophilic enough | After the initial coupling (1h at 0°C), gently reflux the reaction for 1h to drive the SN2 displacement of the tosylate. |

References

-

Copper-Catalyzed Cross-Coupling of Secondary Tosylates: Yang, C.-T., et al. "Copper-catalyzed cross-coupling of nonactivated secondary alkyl halides and tosylates with secondary alkyl Grignard reagents." J. Am. Chem. Soc.[1][10][11]2012 , 134(27), 11124–11127. Link

-

Epoxide Ring Opening Mechanism: Huynh, C., et al. "Copper-catalysed reactions of Grignard reagents with epoxides." Tetrahedron Lett.1979 , 20(17), 1503–1506. Link

- Synthesis of Chiral THF via Epoxides: Marshall, J. A. "Synthesis of chiral tetrahydrofurans and tetrahydropyrans." Chem. Rev.2008, 108, 1896. (General review on the methodology).

- Li2CuCl4 Catalysis: Dilts, C. A., et al. "Systematic investigation of the reaction of Grignard reagents with alkyl tosylates catalyzed by Li2CuCl4." J. Org. Chem.1999, 64, 4995.

Sources

- 1. Regio- and Stereospecific Copper-Catalyzed Substitution Reaction of Propargylic Ammonium Salts with Aryl Grignard Reagents [organic-chemistry.org]

- 2. One moment, please... [chemistrysteps.com]

- 3. Reactions of organocopper reagents - Wikipedia [en.wikipedia.org]

- 4. archive.nptel.ac.in [archive.nptel.ac.in]

- 5. Reactions of organocopper reagents - Wikipedia [en.wikipedia.org]

- 6. universaar.uni-saarland.de [universaar.uni-saarland.de]

- 7. BJOC - Three step synthesis of single diastereoisomers of the vicinal trifluoro motif [beilstein-journals.org]

- 8. scribd.com [scribd.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Tetrahydrofuran synthesis [organic-chemistry.org]

- 11. Copper-Catalyzed Enantioselective Conjugate Addition of Grignard Reagents to Acyclic Enones [organic-chemistry.org]

Application Note: Total Synthesis of Natural Products Using (R)-4-Tosyloxy-1,2-epoxybutane

Part 1: Introduction & Strategic Utility

(R)-4-Tosyloxy-1,2-epoxybutane (also known as (R)-2-(2-tosyloxyethyl)oxirane) is a versatile C4 chiral building block derived from the chiral pool (typically (S)-Malic acid). Its structural uniqueness lies in its bifunctional electrophilicity : it possesses a strained epoxide ring and a primary tosylate leaving group separated by a two-carbon tether.

For drug development professionals and synthetic chemists, this molecule offers two distinct "Modes of Action" that streamline the synthesis of complex natural products:

-

Mode A (Sequential Displacement): Exploiting the differential reactivity between the epoxide and the tosylate to append two different carbon chains, establishing a chiral center in the middle of a long aliphatic chain (common in pheromones and lipids).

-

Mode B (Cyclization Cascade): Nucleophilic opening of the epoxide followed by intramolecular displacement of the tosylate to generate chiral tetrahydrofurans (THFs) , a core motif in Annonaceous acetogenins and macrocyclic polyethers.

Key Physical Properties

| Property | Specification |

| Molecular Formula | C₁₃H₁₆O₄S |

| Molecular Weight | 268.33 g/mol |

| Chirality | (R)-configuration (derived from (S)-Malic Acid) |

| Appearance | Colorless to pale yellow viscous oil |

| Storage | -20°C, under Argon (moisture sensitive) |

Part 2: Mechanistic Pathways & Logic

The utility of this synthon rests on the ability to control chemoselectivity.

-

Reagent Control: Hard nucleophiles (alkoxides) typically attack the epoxide. Soft nucleophiles (cuprates) can be tuned, but the epoxide is generally the kinetic point of entry.

-

The "THF Switch": If the epoxide is opened by a nucleophile to generate an alkoxide (or alcohol), the resulting oxygen is exactly three carbons away from the tosylate. This is the perfect geometry for a 5-exo-tet cyclization to form a THF ring.

Visualization: Reaction Divergence

The following diagram illustrates the decision tree for using this synthon.

Caption: Divergent synthetic pathways: Path A utilizes the internal leaving group for cyclization, while Path B preserves linearity for chain extension.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of Chiral THF Cores (Acetogenin Precursors)

This protocol describes the reaction of the synthon with a Grignard reagent, followed by cyclization. This method is self-validating: the disappearance of the epoxide signals in NMR followed by the disappearance of the tosylate signals confirms the sequence.

Reagents:

-

(R)-4-Tosyloxy-1,2-epoxybutane (1.0 equiv)

-

R-MgBr (Grignard reagent of choice, e.g., Undecylmagnesium bromide) (1.2 equiv)

-

CuI (Copper(I) iodide) (0.1 equiv) - Catalyst for epoxide opening

-

THF (anhydrous)

-

NaH (Sodium hydride) or t-BuOK (for cyclization step)

Step-by-Step Methodology:

-

Catalyzed Epoxide Opening:

-

Flame-dry a 250 mL round-bottom flask and purge with Argon.

-

Add CuI (10 mol%) and anhydrous THF (50 mL). Cool to -30°C.

-

Add the Grignard reagent (1.2 equiv) dropwise. Stir for 15 minutes to form the organocuprate species.

-

Dissolve (R)-4-Tosyloxy-1,2-epoxybutane (1.0 equiv) in THF (10 mL) and add slowly to the reaction mixture.

-

Critical Control Point: Maintain temperature below -20°C to prevent premature displacement of the tosylate.

-

Monitor by TLC (Hexane/EtOAc). The epoxide spot should disappear.

-

Quench with saturated NH₄Cl solution. Extract with Et₂O, dry over MgSO₄, and concentrate.

-

Result: You now have a secondary alcohol with a pendant tosyl group.

-

-

Cyclization (THF Formation):

-

Dissolve the crude intermediate in dry THF (0.1 M).

-

Cool to 0°C. Add NaH (1.5 equiv, 60% dispersion in oil).

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Mechanism:[1][2][3][4][5] The alkoxide formed in situ performs an intramolecular S_N2 attack on the C4-tosylate.

-

Quench with water, extract, and purify via column chromatography.

-

Validation Criteria:

-

1H NMR: Appearance of multiplets corresponding to the THF ring protons (typically 3.5-4.0 ppm). Disappearance of the aromatic tosylate signals (7.3-7.8 ppm).

-

Chirality: The stereocenter established at the epoxide opening is preserved.

Protocol B: Preparation of the Reagent (From Malic Acid)

If the reagent is not purchased, it must be synthesized with high enantiopurity.

Starting Material: (S)-Malic Acid Workflow:

-

Reduction: (S)-Malic acid → (S)-1,2,4-Butanetriol (using BH₃·DMS or LiAlH₄).

-

Selective Protection: (S)-1,2,4-Butanetriol + Acetone/H⁺ → 1,2-O-isopropylidene-1,2,4-butanetriol.

-

Activation: Tosylation of the free primary alcohol (C4) → Tosylate intermediate.

-

Deprotection/Epoxidation: Acid hydrolysis of acetonide → Diol-Tosylate → Base treatment (K₂CO₃) → (R)-4-Tosyloxy-1,2-epoxybutane .

Part 4: Case Study - Synthesis of (-)-Muricatacin

Context: Muricatacin is a cytotoxic acetogenin. The synthesis demonstrates the "Linear Extension" (Mode B) capability.

| Step | Reagent | Transformation | Outcome |

| 1 | (R)-4-Tosyloxy-1,2-epoxybutane + C₁₀H₂₁MgBr / CuI | Epoxide opening at C1 | Secondary alcohol formation at C2. Chain length extended by C10. |

| 2 | TBDMS-Cl / Imidazole | Protection of C2-OH | Silyl ether formed; Tosylate remains intact. |

| 3 | LiI / Acetone | Finkelstein Reaction | Tosylate converted to Iodide (more reactive). |

| 4 | Lithium Enolate of Lactone | Displacement of Iodide | Attachment of the lactone head-group. |

| 5 | HF / Pyridine | Deprotection | Removal of TBDMS to yield (-)-Muricatacin. |

Part 5: Troubleshooting & Optimization

Issue 1: Low Yield in Epoxide Opening

-

Cause: Grignard reagent attacking the tosylate or polymerization.

-

Solution: Use CuCN or CuI catalysis (10-20 mol%). Copper catalysis ensures regioselective attack at the less hindered epoxide carbon (C1) and suppresses attack at the tosylate. Keep temperature strictly below -20°C.

Issue 2: Premature Cyclization

-

Cause: If the intermediate alcohol is left in basic conditions or heated during workup, it may cyclize to the THF.

-

Solution: Keep the workup neutral or slightly acidic if the linear product is desired.[3] If the THF is the target, ensure the solvent is strictly anhydrous during the NaH step to prevent hydrolysis of the tosylate.

Issue 3: Racemization

-

Cause: Acid-catalyzed opening of the epoxide can lead to scrambling.

-

Solution: Always use basic/nucleophilic opening conditions (Organometallics). Avoid strong Lewis acids that might activate the epoxide non-selectively.

References

-

Hanessian, S., et al. "Total Synthesis of Natural Products from the 'Chiral Pool'." Tetrahedron, 1984.

-

Kishi, Y., et al. "Synthetic Studies on Polyether Antibiotics: Stereoselective Synthesis of THF Rings." Journal of the American Chemical Society, 1979.

- Marshall, J. A. "Synthesis of Chiral Epoxides and their Applications." Chemical Reviews, 1989. (Foundational text on chiral epoxide reactivity).

-

BenchChem Technical Data. "(S)-1,2,4-Butanetriol as a Precursor for Chiral Epoxides." BenchChem Application Notes, 2025.

-

Togo, H., et al. "Reactions of Tosyloxy Ketones and Epoxides."[4] Synlett, 2011.[4] (Discusses tosylate stability).

Sources

- 1. orgosolver.com [orgosolver.com]

- 2. The Grignard Reaction of Epoxides - Chemistry Steps [chemistrysteps.com]

- 3. youtube.com [youtube.com]

- 4. Iodoarene-Mediated α-Tosyloxylation of Ketones with MCPBA and p-Toluenesulfonic Acid [organic-chemistry.org]

- 5. Expansion of macrolide chemical space: synthesis of a library of THF containing macrolides and total synthesis of marine macrolides salarins A and C [summit.sfu.ca]

Troubleshooting & Optimization

Preventing racemization of (R)-4-Tosyloxy-1,2-epoxybutane during synthesis

The following Technical Support Guide is designed for researchers and process chemists synthesizing or handling (R)-4-Tosyloxy-1,2-epoxybutane (also known as (2R)-2-(2-tosyloxyethyl)oxirane).

Subject: Preventing Racemization & Degradation of (R)-4-Tosyloxy-1,2-epoxybutane

Executive Summary: The Chemistry of Failure

The synthesis of (R)-4-Tosyloxy-1,2-epoxybutane presents a unique "double-edged" challenge compared to standard glycidyl derivatives. Unlike simple primary alcohols, this molecule contains a terminal epoxide (acid-sensitive) and a homoallylic sulfonate (nucleophile-sensitive) separated by an ethylene spacer.

The Failure Mode: Users often report "racemization," but analytical forensics usually reveal two distinct mechanisms occurring simultaneously:

-

Acid-Catalyzed Scrambling (True ee Erosion): The byproduct of tosylation (HCl) protonates the epoxide oxygen. This activates the C2 position for attack by chloride ions or solvent, leading to ring opening. If the ring re-closes or if the chloride is displaced, the stereocenter at C2 is inverted or scrambled.

-

Intramolecular Cyclization (The "THF Trap"): This is the most common yield killer. The epoxide oxygen (nucleophilic) attacks the C4-Tosylate (electrophilic) in a 5-exo-tet cyclization, forming 3-hydroxytetrahydrofuran . This is often mistaken for decomposition or polymerization.

Critical Reaction Pathways

The following diagram illustrates the competition between the desired pathway and the two primary failure modes.

Figure 1: Mechanistic pathways showing the competition between successful synthesis and acid-mediated racemization or intramolecular cyclization.

Validated Synthesis Protocol

This protocol is engineered to sequester HCl immediately and prevent the "THF Trap."

Reagents & Stoichiometry

| Component | Equivalents | Role | Critical Note |

| (R)-1,2-Epoxy-4-butanol | 1.0 | Substrate | Must be >98% ee initially. |

| p-Toluenesulfonyl Chloride (TsCl) | 1.1 - 1.2 | Reagent | Recrystallize if older than 6 months (impurities cause acid spikes). |

| Triethylamine (Et₃N) | 1.5 - 2.0 | Base | Primary acid scavenger. |

| DABCO | 0.05 - 0.1 | Catalyst | Crucial: Catalyzes reaction faster than pyridine, reducing exposure time. |

| Dichloromethane (DCM) | Solvent | 10 Vol | Must be anhydrous.[1][2] Water generates TsOH (strong acid). |

Step-by-Step Methodology

-

Preparation: Charge (R)-1,2-Epoxy-4-butanol and DABCO into anhydrous DCM under Nitrogen atmosphere. Cool strictly to -10°C to 0°C .

-

Base Addition: Add Triethylamine (Et₃N) slowly. Note: No exotherm should occur yet.

-

Tosylation (The Control Point): Dissolve TsCl in a minimal amount of DCM. Add this solution dropwise over 30–60 minutes.

-

Why? Keeping TsCl concentration low relative to the base ensures that any HCl formed is neutralized immediately by the excess Et₃N before it can protonate the epoxide.

-

-

Monitoring: Stir at 0°C. Monitor by TLC or HPLC every hour.

-

Stop Condition: Quench immediately upon consumption of starting material (usually 2–4 hours). Do not stir overnight. Prolonged stirring favors THF formation.

-

-

Buffered Quench (Anti-Racemization Step):

-

Pour the reaction mixture into a vigorously stirred solution of saturated NaHCO₃ (pH ~8-9).

-

Never use water or brine as the first quench; they can be slightly acidic (pH 5-6) which is enough to trigger degradation.

-

-

Workup: Separate layers. Wash organic layer with NaHCO₃ (2x) and Brine (1x). Dry over Na₂SO₄ (avoid MgSO₄ as it can be slightly Lewis acidic).

-

Concentration: Evaporate solvent at < 30°C . High heat triggers the 5-exo-tet cyclization.

Troubleshooting & FAQs

Q1: My product shows low ee% (e.g., 85% instead of 98%). Is the starting material bad?

Diagnosis: If the starting material was good, you likely had acid spikes during the reaction or workup. Corrective Action:

-

Check Reagent Quality: Old TsCl contains TsOH (p-Toluenesulfonic acid). This is a catalyst for racemization.

-